Product packaging for DMT-L-dA(bz) Phosphoramidite(Cat. No.:)

DMT-L-dA(bz) Phosphoramidite

Cat. No.: B12384284
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-FZTYVIQASA-N
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Description

DMT-L-dA(bz) Phosphoramidite is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 857.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N7O7P B12384284 DMT-L-dA(bz) Phosphoramidite

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1

InChI Key

GGDNKEQZFSTIMJ-FZTYVIQASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

The 5 O Dimethoxytrityl Dmt Group:the Dmt Group Protects the 5 Hydroxyl Function of the Deoxyribose Sugar.journalirjpac.comthis Acid Labile Group is Crucial for the Stepwise, 3 to 5 Direction of Synthesis.biotage.com

Stability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps. nih.gov

Cleavage: It is quantitatively removed at the beginning of each synthesis cycle by treatment with a mild acid, typically trichloroacetic acid (TCA) in a dichloromethane (B109758) (DCM) solvent. biotage.com This deprotection, known as detritylation, exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite (B1245037) monomer. biotage.com

The N⁶ Benzoyl Bz Group:the Exocyclic Amine on the Adenine Base is Protected by a Benzoyl Group to Prevent Unwanted Side Reactions During the Synthesis Cycle, Particularly During the Phosphitylation and Coupling Steps.thermofisher.comjournalirjpac.com

Stability: The benzoyl group is stable to the acidic conditions of detritylation and the reagents used for coupling, capping, and oxidation.

Cleavage: This base-labile group is removed during the final deprotection step after the oligonucleotide chain has been fully assembled. sigmaaldrich.com Cleavage is typically achieved by treating the oligonucleotide with a concentrated aqueous ammonia (B1221849) solution. sigmaaldrich.comchemicalbook.com Standard conditions recommend incubation for 8 hours at 55°C or for 24 hours at room temperature to ensure complete removal. chemicalbook.com

The β Cyanoethyl Group:the Phosphorus Atom of the Phosphoramidite is Protected by a β Cyanoethyl Group. This Group Prevents Undesirable Reactions at the Phosphorus Center During the Synthesis Cycles.journalirjpac.com

Purification and Characterization of the DMT-L-dA(bz) Phosphoramidite Monomer

The purity and identity of the this compound monomer are paramount, as impurities can be incorporated into the growing oligonucleotide chain, reducing the yield and quality of the final product. thermofisher.com Therefore, rigorous purification and characterization are performed before its use in synthesis.

Purification: After synthesis, the crude phosphoramidite product is purified to remove any unreacted starting materials, side products, and other impurities. A common method involves a two-stage extraction process. google.com In this procedure, the crude phosphoramidite is dissolved in a polar solvent, and impurities are partitioned into an apolar phase. google.com By adjusting the polarity of the system with water, the desired phosphoramidite product can then be partitioned into a second apolar phase, leaving more polar impurities behind. google.com Silica gel column chromatography is another widely used technique for achieving high purity.

Characterization: A suite of analytical techniques is employed to confirm the structural integrity and purity of the phosphoramidite monomer.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most critical analyses for phosphoramidites. The phosphorus atom in the phosphoramidite group gives a characteristic signal in the ³¹P NMR spectrum. For this compound, a pair of signals is typically observed around 149 ppm, corresponding to the two diastereomers. The purity is often required to be ≥99%.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the monomer. High-purity phosphoramidites should exhibit a purity level of ≥99.0%. sydlabs.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight. lcms.cz For this compound (C₄₇H₅₂N₇O₇P), the expected molecular weight is approximately 857.93 g/mol . sigmaaldrich.com

UV/VIS Spectroscopy: The presence of the DMT group allows for UV spectroscopic identification, which should conform to a reference standard.

Analytical TechniquePurposeTypical Specification/Result
³¹P NMR Confirm phosphoramidite structure and purity≥99.0%; Signal around 149 ppm
¹H NMR Confirm overall chemical structureConforms to reference structure
RP-HPLC Assess purity≥99.0%
Mass Spectrometry Confirm molecular weight~857.9 g/mol (for [M+H]⁺)
UV/VIS Spectroscopy Confirm identity via DMT groupConforms to reference spectrum

Principles of Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the cornerstone of modern oligonucleotide manufacturing, enabling the rapid and efficient production of custom DNA and RNA sequences. wikipedia.orgmt.com This method, largely based on phosphoramidite chemistry developed in the early 1980s, involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support. atdbio.comsigmaaldrich.com The entire process is amenable to automation, which allows for precise control over the reaction cycles and high-throughput synthesis. wikipedia.orgttu.ee

A key advantage of solid-phase synthesis is the simplification of the purification process at each step. Because the growing oligonucleotide is anchored to the solid support, excess reagents and byproducts in the liquid phase can be easily washed away before proceeding to the next chemical reaction. mt.comatdbio.com This circumvents the need for complex purification procedures after each coupling step, which would be necessary in a solution-phase synthesis. atdbio.com

The synthesis cycle consists of a series of repeated chemical reactions that add one nucleotide per cycle. biosearchtech.com This cyclical process, typically involving detritylation, coupling, capping, and oxidation, allows for the construction of oligonucleotides with a precisely defined sequence. danaher.com

The choice of solid support is critical for the efficiency of solid-phase oligonucleotide synthesis. The support material serves as the insoluble matrix to which the initial nucleoside is attached and upon which the oligonucleotide chain is assembled. atdbio.comdanaher.com An ideal support must be chemically inert to the reagents used throughout the synthesis cycle but allow for the eventual cleavage of the completed oligonucleotide under specific conditions. atdbio.comnih.gov

Commonly used materials for solid supports include:

Controlled Pore Glass (CPG): A rigid and non-swelling support with a defined pore size, CPG is widely used due to its excellent chemical stability and compatibility with the phosphoramidite method. wikipedia.orgatdbio.com The pore size can be selected based on the desired length of the oligonucleotide, with larger pores accommodating longer chains. wikipedia.org

Polystyrene (PS): Polystyrene resins are another popular choice, offering high loading capacities, which can be advantageous for large-scale synthesis. atdbio.com

For the synthesis of L-oligonucleotides, which are built from the enantiomeric (L) form of deoxynucleosides, the principles of solid support selection remain the same. The first L-nucleoside is typically attached to the support via a linker arm, such as a succinyl linker. atdbio.combiotage.com Alternatively, "universal" supports can be used. These supports have a non-nucleosidic linker, and the first nucleoside (in this case, an L-nucleoside) is added during the first coupling cycle. wikipedia.orgdanaher.com This approach offers greater flexibility as the same support can be used for any desired 3'-terminal base. wikipedia.orgatdbio.com

Table 1: Comparison of Common Solid Supports

Support Type Material Key Characteristics
Nucleosidic CPG or Polystyrene The first nucleoside is pre-attached to the support. wikipedia.org

In contrast to the biological synthesis of DNA and RNA by polymerases, which proceeds in the 5' to 3' direction, chemical oligonucleotide synthesis is performed in the 3' to 5' direction. nih.govwikipedia.org This means that the first nucleoside is attached to the solid support at its 3'-hydroxyl group, and subsequent nucleotides are added one by one to the 5'-hydroxyl group of the growing chain. wikipedia.orgttu.ee

The primary reason for this directionality is the higher reactivity and efficiency of the coupling reaction between the 5'-hydroxyl group of the support-bound nucleoside and the 3'-phosphoramidite of the incoming nucleotide. ttu.ee The 5'-hydroxyl group is a primary alcohol, which is more sterically accessible and reactive than the secondary 3'-hydroxyl group. This leads to faster and more complete coupling reactions, which is crucial for achieving high yields of the final full-length oligonucleotide. ttu.ee The process begins with the 3'-most nucleotide of the desired sequence attached to the support, and the chain is extended towards the 5'-end.

The Phosphoramidite Synthesis Cycle Applied to this compound

The synthesis of an L-oligonucleotide containing L-deoxyadenosine involves the use of this compound as a building block. This molecule is a protected L-2'-deoxyadenosine nucleoside, modified for use in the phosphoramidite synthesis cycle. The key protecting groups are:

DMT (4,4'-Dimethoxytrityl): A bulky, acid-labile group protecting the 5'-hydroxyl function. twistbioscience.com

bz (Benzoyl): Protects the exocyclic amino group of the adenine base to prevent side reactions. biosearchtech.com

Phosphoramidite group: Located at the 3'-position, this is the reactive moiety that forms the internucleotide linkage. It includes a labile diisopropylamino group and a 2-cyanoethyl protecting group on the phosphorus atom. twistbioscience.com

The four-step synthesis cycle is repeated for each nucleotide to be added to the growing L-oligonucleotide chain. biosearchtech.com

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the L-nucleoside anchored to the solid support. biosearchtech.com This step, known as detritylation or deblocking, exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite. atdbio.combiotage.com

Table 2: Reagents in the Detritylation Step

Reagent Function
Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) Acid catalyst for the removal of the 5'-DMT group. wikipedia.org

Following detritylation and a washing step to remove the acid and the cleaved DMT cation, the coupling reaction takes place. atdbio.com In this step, the this compound, dissolved in an anhydrous solvent like acetonitrile, is introduced to the solid support along with an activator. wikipedia.orgatdbio.com The now-free 5'-hydroxyl group of the support-bound L-nucleoside attacks the phosphorus atom of the activated phosphoramidite. atdbio.com

This nucleophilic attack results in the displacement of the diisopropylamino group and the formation of a new, unnatural phosphite triester linkage between the two L-nucleosides. danaher.com The reaction is highly efficient, often exceeding 99%, which is essential for the synthesis of long oligonucleotides. atdbio.com The stereochemistry at the phosphorus center is established during this step. While the phosphoramidite itself is a mixture of diastereomers, the coupling reaction can proceed with some degree of stereoselectivity, although epimerization can occur at the activated intermediate stage. researchgate.net

For the coupling reaction to occur, the this compound must first be activated. researchgate.net This is achieved by mixing the phosphoramidite with a weak acid catalyst, often referred to as an activator, just before it is delivered to the synthesis column. atdbio.comoup.com The activator plays a dual role: it protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. atdbio.comoup.com

Common activators include azole compounds such as:

1H-Tetrazole

5-(Ethylthio)-1H-tetrazole (ETT) researchgate.net

4,5-Dicyanoimidazole (DCI) oup.comnih.gov

The choice of activator can influence the speed and efficiency of the coupling reaction. oup.comnih.gov For instance, DCI has been shown to be a highly effective activator, leading to faster coupling times compared to 1H-tetrazole, which can be particularly beneficial when coupling sterically hindered phosphoramidites. oup.comnih.gov The protonated diisopropylamine (B44863) departs, and the activator's conjugate base may transiently attack the phosphorus atom, forming a highly reactive intermediate that readily reacts with the 5'-hydroxyl group of the growing oligonucleotide chain. oup.com

Efficiency of L-Nucleoside Coupling
Table 1: Comparison of Stepwise Coupling Efficiencies of L- and D-DNA Phosphoramidites
PhosphoramiditeStepwise Coupling Efficiency (%)
L-dA99.2
D-dA99.4
L-dC99.1
D-dC99.5
L-dG98.9
D-dG99.2
L-T99.5
D-T99.6
Data derived from photolithographic in situ synthesis of nucleic acids. researchgate.net

Capping: Acetylation of Unreacted Hydroxyls

Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups on the solid support may remain unreacted. idtdna.combiomers.netchemie-brunschwig.ch If left unblocked, these free hydroxyls can participate in the subsequent coupling cycle, leading to the formation of deletion-mutant oligonucleotides (n-1 sequences). To prevent this, a "capping" step is introduced after each coupling reaction. sigmaaldrich.comwikipedia.org

The capping process involves the acetylation of these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. This is typically achieved using a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI). sigmaaldrich.com The capping mixture rapidly acetylates the free hydroxyls. The presence of a base like pyridine (B92270) or lutidine in the capping solutions ensures that the pH remains basic, preventing the premature removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-end of the growing chain. sigmaaldrich.com

Oxidation: Conversion to Stable Phosphate (B84403) Triester

The newly formed phosphite triester linkage is unstable under the acidic conditions required for the removal of the DMT group in the subsequent cycle. sigmaaldrich.com Therefore, it must be converted to a more stable pentavalent phosphate triester. This is accomplished through an oxidation step.

The oxidation is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. sigmaaldrich.com Iodine acts as a mild oxidizing agent, converting the P(III) phosphite triester to a P(V) phosphate triester. The resulting phosphate triester is stable to the acidic conditions of the subsequent detritylation step, ensuring the integrity of the oligonucleotide backbone throughout the synthesis. sigmaaldrich.comwikipedia.org

Deprotection Strategies for L-Oligonucleotides

Following the completion of the solid-phase synthesis, the L-oligonucleotide is cleaved from the solid support, and all protecting groups from the phosphate backbone and the nucleobases are removed. This process, known as deprotection, is a critical step that must be carefully controlled to ensure the isolation of the desired full-length, unmodified L-oligonucleotide. glenresearch.comglenresearch.com

Removal of Base Protecting Groups and Phosphate Protection

The deprotection process is typically initiated by treating the solid support with a basic solution. Concentrated ammonium (B1175870) hydroxide (B78521) is a commonly used reagent for this purpose. nih.govnih.gov This treatment serves two primary functions:

Cleavage from the solid support: The succinyl linker connecting the oligonucleotide to the controlled pore glass (CPG) support is hydrolyzed, releasing the oligonucleotide into the solution.

Removal of phosphate protecting groups: The β-cyanoethyl groups protecting the phosphate backbone are removed via a β-elimination reaction. sigmaaldrich.com

The removal of the exocyclic amino protecting groups on the nucleobases, such as the benzoyl group on L-deoxyadenosine, is also achieved during this basic treatment. The lability of these protecting groups varies, with the isobutyryl group on guanine (B1146940) generally being the most resistant to cleavage. nih.gov Standard deprotection often involves heating the oligonucleotide in concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours to ensure complete removal of all protecting groups. nih.gov

For oligonucleotides containing sensitive modifications, milder deprotection strategies have been developed. These include the use of alternative protecting groups that are more labile, such as phenoxyacetyl (Pac) for adenosine, and different deprotection reagents like a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol. sigmaaldrich.comglenresearch.comnih.gov

Considerations for Stability of L-Deoxyadenosine Adducts during Deprotection

The stability of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar is a crucial consideration during deprotection, particularly under the acidic conditions used for detritylation and the basic conditions of final deprotection. Depurination, the cleavage of this bond, can lead to chain cleavage and a reduction in the yield of the full-length oligonucleotide. wikipedia.orgnih.govnih.gov

While there is a lack of extensive research specifically on the stability of L-deoxyadenosine adducts during deprotection, the chemical principles governing the stability of the N-glycosidic bond are expected to be similar to those for the natural D-enantiomer. The N-benzoyl protecting group on deoxyadenosine (B7792050) is known to be labile under standard ammonium hydroxide deprotection conditions. nih.gov However, prolonged exposure to harsh basic conditions or elevated temperatures can potentially lead to side reactions.

Advanced Methodologies and Strategic Considerations in L Oligonucleotide Synthesis

Optimization of Reaction Conditions for Maximizing Coupling Efficiency and Yield in L-DNA Synthesis

Several factors influence the coupling efficiency and must be meticulously optimized:

Activator Choice and Concentration: A weak acid, such as tetrazole or its derivatives, is used to activate the phosphoramidite (B1245037). danaher.comharvard.edu A molar excess of the activator over the phosphoramidite ensures complete activation. umich.edu

Reagent Concentration: A molar excess of the phosphoramidite monomer relative to the available 5'-hydroxyl groups on the solid support promotes efficient coupling. umich.edu

Reaction Time and Temperature: The coupling reaction is typically rapid, often completing within 30 seconds. harvard.edu However, optimizing the reaction time and temperature can further enhance efficiency. numberanalytics.com

Solvent Purity: The use of anhydrous solvents, such as acetonitrile, is paramount as moisture can lead to unwanted side reactions and reduce coupling efficiency. umich.eduatdbio.com

The high coupling efficiency of DMT-L-dA(bz) Phosphoramidite, when used under optimized conditions, contributes to the production of high-yield and high-quality L-oligonucleotides. sigmaaldrich.comchemicalbook.in Stepwise coupling efficiencies of up to 99% can be achieved through careful adjustment of these parameters. umich.eduharvard.edu

Strategies for Mitigating Truncated Sequences and Impurities

Despite high coupling efficiencies, a small percentage of growing oligonucleotide chains may fail to extend in a given cycle, leading to the formation of truncated sequences, often referred to as (n-1) sequences. idtdna.comiconplc.com Several strategies are employed to minimize these impurities:

Capping: After the coupling step, a capping step is introduced to block any unreacted 5'-hydroxyl groups. danaher.comharvard.edu This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the free hydroxyls, rendering them inert in subsequent coupling cycles. harvard.eduatdbio.com This prevents the formation of deletion mutants within the oligonucleotide sequence. danaher.com

Purity of Starting Materials: The purity of the phosphoramidite monomers, including this compound, is critical. lcms.cznumberanalytics.com Impurities in the starting materials can lead to the incorporation of incorrect bases or other modifications, compromising the integrity of the final product. numberanalytics.com For instance, the presence of the 3'-DMT-deoxyadenosine 5'-phosphoramidite isomer, a "reverse amidite," can introduce errors during synthesis. lcms.cz

Deprotection Conditions: The final deprotection step, which removes protecting groups from the bases and the phosphate (B84403) backbone, must be carefully controlled to avoid the formation of byproducts. sigmaaldrich.com For standard base-protected oligonucleotides using benzoyl groups, such as in this compound, cleavage and deprotection are often carried out with concentrated ammonia (B1221849) solution. sigmaaldrich.comchemicalbook.in Incomplete removal of these groups can lead to impurities. Additionally, byproducts of deprotection, like acrylonitrile, can react with the oligonucleotide bases, forming adducts if not properly managed. atdbio.com

Purification: After synthesis, purification methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) are used to separate the full-length product from truncated sequences and other process-related impurities. pharmtech.comsynbio-tech.com

Scalability Considerations for L-Oligonucleotide Production

The transition from laboratory-scale synthesis to large-scale production of L-oligonucleotides for therapeutic or diagnostic applications introduces significant challenges. arcadis.com

Comparison of Solid-Phase versus Liquid-Phase Synthesis Approaches for L-Oligonucleotides

Two primary approaches exist for oligonucleotide synthesis: solid-phase and liquid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis (SPOS): This is the most established and widely used method for producing oligonucleotides. biomers.netnih.gov

Advantages: The growing oligonucleotide chain is attached to an inert solid support, which simplifies the removal of excess reagents and byproducts through simple washing and filtration steps. biomers.net This method is highly amenable to automation and is well-suited for producing a large number of different sequences. numberanalytics.comacs.org

Disadvantages: SPOS can be limited in terms of scalability and can generate a significant amount of solvent waste. nih.govacs.org As the scale increases, the cost of the solid support and the volume of reagents required become major economic factors. pharmtech.com

Liquid-Phase Oligonucleotide Synthesis (LPOS): This approach involves synthesizing the oligonucleotide on a soluble polymer support. nih.gov

Advantages: LPOS offers potential advantages in scalability, as it is not constrained by the capacity of a solid support. nih.gov It generally requires a smaller excess of reagents and allows for easier monitoring and optimization of each reaction step. nih.govacs.org This can lead to a more environmentally friendly and cost-effective process at a large scale. nih.gov

Disadvantages: The purification of intermediates in LPOS can be more complex, often requiring precipitation or extraction steps after each cycle. nih.gov

The choice between solid-phase and liquid-phase synthesis for L-oligonucleotide production depends on the desired scale, cost considerations, and the specific requirements of the final product. arcadis.comacs.org For large-scale manufacturing, convergent liquid-phase synthesis, where smaller fragments are synthesized and then joined together, is a promising strategy to reduce production time and material loss. nih.gov

Incorporation of Additional Chemical Modifications and Non-Natural Elements into L-Oligonucleotides

The versatility of chemical synthesis allows for the incorporation of a wide array of modifications into L-oligonucleotides to enhance their properties, such as stability, binding affinity, and cellular uptake. rsc.orgnih.gov

Site-Specific Incorporation of L-Nucleoside Analogues

The phosphoramidite chemistry platform readily allows for the site-specific incorporation of L-nucleoside analogues. beilstein-journals.org This is achieved by synthesizing the desired L-nucleoside analogue as a phosphoramidite building block, which can then be introduced at any desired position during the automated solid-phase synthesis cycle. rsc.org This enables the creation of L-oligonucleotides with tailored properties for specific applications.

Post-Synthetic Modification Strategies for L-Oligonucleotides

In addition to incorporating modified monomers during synthesis, L-oligonucleotides can be further functionalized after the chain has been assembled. This post-synthetic modification approach involves two main strategies:

Stepwise Solid-Phase Synthesis: In this method, the oligonucleotide and the modifying molecule (e.g., a peptide) are synthesized sequentially on the same solid support. csic.esnih.gov This approach can simplify purification and lead to higher yields but requires careful planning of protecting group strategies to ensure compatibility between the two synthetic processes. nih.govnih.gov

These modification strategies are crucial for developing advanced L-oligonucleotide-based tools and therapeutics, such as aptamers and antisense oligonucleotides. rsc.org

On-Demand Synthesis of L-Nucleoside Phosphoramidites

The synthesis of L-oligonucleotides, the enantiomeric counterparts to natural D-oligonucleotides, is a cornerstone of research into therapeutic agents like spiegelmers, diagnostic probes, and chiral recognition systems. Unlike the readily available D-nucleoside phosphoramidites, the L-enantiomers are often specialty reagents that require dedicated, on-demand synthesis protocols. The successful construction of L-DNA sequences relies on the high-purity availability of these fundamental building blocks. Among these, N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-L-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly abbreviated as this compound, is the requisite monomer for incorporating L-deoxyadenosine residues.

This section details the strategic synthesis, chemical properties, and critical role of this compound in automated solid-phase L-oligonucleotide synthesis.

Structural Composition and Functional Roles

This compound is a complex molecule meticulously designed for the phosphoramidite method of DNA synthesis. Each functional group serves a distinct and indispensable purpose during the iterative cycles of oligonucleotide chain elongation.

L-2'-deoxyadenosine Core: This is the foundational unit, providing the unnatural L-stereochemistry of the sugar-phosphate backbone and the adenine (B156593) nucleobase for sequence-specific recognition.

5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl position of the L-deoxyribose sugar. Its function is to prevent self-polymerization and ensure that coupling occurs exclusively at the 5'-terminus of the growing oligonucleotide chain. The vibrant orange color of the dimethoxytrityl cation released upon acid-catalyzed deprotection (typically with trichloroacetic or dichloroacetic acid) provides a convenient method for monitoring coupling efficiency.

N⁶-Benzoyl (bz) Group: This base-labile group protects the exocyclic amine of the adenine base. This protection is crucial to prevent the amine from participating in undesirable side reactions during the phosphoramidite coupling step. It remains intact throughout the synthesis cycles and is removed during the final deprotection step, typically using concentrated ammonium (B1175870) hydroxide (B78521).

3'-O-(2-cyanoethyl-N,N-diisopropyl) Phosphoramidite Group: This is the reactive moiety of the molecule. The phosphorus(III) center is activated in situ (e.g., by an acidic azole activator like tetrazole or 5-(ethylthio)-1H-tetrazole) and subsequently couples with the free 5'-hydroxyl group of the support-bound oligonucleotide chain. The diisopropylamino group is an excellent leaving group, while the β-cyanoethyl group protects the phosphite (B83602) triester, which is later oxidized to a more stable phosphate triester.

The precise arrangement of these groups enables the highly efficient and controlled stepwise addition of L-deoxyadenosine units onto a solid support.

Physicochemical and Spectroscopic Data

The purity and identity of this compound are critical for successful synthesis outcomes. It is typically supplied as a stable, white to off-white foam or powder that must be handled under anhydrous conditions to prevent hydrolysis of the reactive phosphoramidite group.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(((bis(propan-2-yl)amino)(2-cyanoethoxy)phosphanyl)oxy)-tetrahydrofuran-3-yl (4-methoxyphenyl)(4-methoxyphenyl)methyl ether
Molecular Formula C₅₃H₅₈N₇O₈P
Molecular Weight 956.04 g/mol
Appearance White to off-white foam or powder
Solubility Soluble in anhydrous acetonitrile, dichloromethane (B109758), THF
Storage Conditions -20°C under inert gas (Argon or Nitrogen)
³¹P NMR (in CDCl₃) Typically two singlets around δ 149.5 ppm (due to P-diastereomers)
Purity (by ³¹P NMR) ≥98%

On-Demand Synthesis and Purification

The on-demand laboratory synthesis of this compound is a multi-step process starting from the less common L-2'-deoxyadenosine.

Transient Protection and Benzoylation: The starting L-2'-deoxyadenosine is treated with trimethylsilyl (B98337) chloride (TMSCl) to transiently protect the hydroxyl groups. Subsequently, benzoyl chloride is added to selectively acylate the N⁶-exocyclic amine of the adenine base. Aqueous workup removes the silyl (B83357) groups, yielding N⁶-Benzoyl-L-2'-deoxyadenosine.

5'-Hydroxyl Protection (Tritylation): The resulting N⁶-Benzoyl-L-2'-deoxyadenosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to selectively protect the primary 5'-hydroxyl group, yielding DMT-L-dA(bz). The reaction progress is monitored by TLC.

3'-Hydroxyl Phosphitylation: The final and most critical step is the phosphitylation of the free 3'-hydroxyl group. The purified DMT-L-dA(bz) is dissolved in an anhydrous solvent (e.g., dichloromethane) and reacted with a phosphitylating agent, most commonly 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Table 2: Functional Groups and Their Role in L-Oligonucleotide Synthesis

Functional GroupChemical StructurePurpose in SynthesisRemoval Condition
5'-O-Dimethoxytrityl (DMT) (C₆H₄OCH₃)₂C(C₆H₅)-Protects the 5'-OH; allows for monitoring of coupling efficiency.Mild acid (e.g., 3% TCA or DCA in DCM)
N⁶-Benzoyl (bz) -C(=O)C₆H₅Protects the exocyclic amine of adenine from side reactions.Strong base (e.g., concentrated NH₄OH or AMA)
3'-O-Phosphoramidite -P(OCH₂CH₂CN)(N(iPr)₂)The reactive group that forms the internucleotide linkage upon activation.Consumed during the coupling step.
β-Cyanoethyl Group -CH₂CH₂CNProtects the phosphorus atom during synthesis.Strong base (e.g., concentrated NH₄OH or AMA)

The availability of a robust, on-demand synthetic route for this compound is thus a prerequisite for advancing research that depends on the assembly of custom L-DNA sequences. Its careful preparation and stringent quality control are paramount to achieving high-yield, high-fidelity synthesis of these non-natural biopolymers.

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
This compoundN⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-L-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite
L-2'-deoxyadenosine(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
DMT-Cl4,4'-Dimethoxytrityl chloride
TMSClTrimethylsilyl chloride
DIPEAN,N-Diisopropylethylamine
TCATrichloroacetic acid
DCADichloroacetic acid
DCMDichloromethane
THFTetrahydrofuran
AMAA mixture of concentrated Ammonium hydroxide and 40% aqueous Methylamine (B109427)
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite(Chloro(2-cyanoethoxy)phosphanyl)bis(propan-2-yl)amine

Analytical Characterization of L Oligonucleotides Synthesized with Dmt L Da Bz Phosphoramidite

Spectroscopic Methods for Oligonucleotide Sequence and Purity Confirmation

Spectroscopic techniques are fundamental in the initial characterization of L-oligonucleotides, providing crucial data on their molecular mass and sequence, which are essential for confirming the successful incorporation of the L-adenosine building block.

Mass Spectrometry (LC-MS, HRMS, MALDI-TOF MS) for Molecular Mass and Sequence Verification

Mass spectrometry is an indispensable tool for the precise determination of molecular mass and the verification of the oligonucleotide sequence.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is effective for routine analysis, allowing for the separation of the full-length L-oligonucleotide from truncated failure sequences and other impurities before mass determination.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of the synthesized L-oligonucleotide. This level of precision is invaluable for distinguishing between the target compound and any potential impurities that have similar molecular weights.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular weight of oligonucleotides. It is particularly well-suited for high-throughput screening, providing a quick confirmation of the molecular weight of the primary product.

Table 1: Comparison of Mass Spectrometry Techniques for L-Oligonucleotide Analysis
TechniquePrimary ApplicationAdvantagesLimitations
LC-MSRoutine molecular weight confirmation and purity assessmentProvides separation of impurities; compatible with online desalting.Lower resolution compared to HRMS.
HRMSHigh-accuracy molecular weight determination and impurity identificationExcellent mass accuracy for unambiguous identification.Higher cost and complexity.
MALDI-TOF MSRapid molecular weight screeningHigh throughput; tolerant to some salts and buffers.Lower resolution; potential for matrix interference.

Chromatographic Techniques (HPLC, RP-HPLC, AEX-HPLC) for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for evaluating the purity of the synthesized L-oligonucleotides and for creating a profile of any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of oligonucleotide analysis. For these molecules, Reverse-Phase HPLC (RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC) are the most common modes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates oligonucleotides based on their hydrophobicity. A common strategy is "trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group remains on the full-length product, allowing for its strong retention and separation from "trityl-off" failure sequences that lack the DMT group and elute earlier.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) separates oligonucleotides based on the negative charge of their phosphodiester backbone, which is proportional to their length. This makes it highly effective for resolving the full-length product from shorter, truncated sequences.

Table 2: Chromatographic Techniques for L-Oligonucleotide Purity Assessment
TechniquePrinciple of SeparationPrimary ApplicationKey Information Provided
RP-HPLCHydrophobicityPurity assessment and purification of full-length product.Separation of "trityl-on" (full-length) from "trityl-off" (failure) sequences.
AEX-HPLCNet negative charge (length)Purity assessment and resolution of truncated sequences.Separation of full-length product from shorter sequences (n-1, n-2).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Modified L-Oligonucleotides

While not typically used for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of modified oligonucleotides. For L-oligonucleotides synthesized with DMT-L-dA(bz) phosphoramidite (B1245037), NMR can confirm the successful incorporation of the L-sugar moiety and provide insights into the local conformation around the modification site.

Evaluation of Oligonucleotide Structural Integrity

Ensuring the structural integrity of the synthesized L-oligonucleotides is as critical as confirming their purity and sequence. This involves verifying the correct placement of modifications and detecting any truncated sequences.

Assessment of Modifications and Their Positional Fidelity

The precise placement of the L-dA(bz) unit within the oligonucleotide sequence is crucial for its intended function. Tandem mass spectrometry (MS/MS) is a key technique for confirming this positional fidelity. By fragmenting the parent L-oligonucleotide ion, MS/MS generates a spectrum of daughter ions that allows for the sequence to be read and the location of the modification to be pinpointed.

Detection of Deletion and Truncated Sequences

The solid-phase synthesis of oligonucleotides can sometimes result in incomplete coupling steps, leading to the formation of deletion or truncated sequences. Several techniques are employed to detect these impurities:

Anion-Exchange HPLC (AEX-HPLC) , as previously mentioned, is highly effective at separating oligonucleotides based on their length, making it ideal for detecting and quantifying truncated sequences.

Capillary Electrophoresis (CE) offers high-resolution separation based on the size-to-charge ratio of the oligonucleotides. This makes it particularly useful for identifying short deletion sequences that might be challenging to resolve with HPLC alone.

LC-MS can also detect the presence of truncated sequences by identifying their corresponding molecular weights in the mass spectrum.

Table 3: Analytical Methods for Assessing Structural Integrity
Analytical ChallengePrimary Technique(s)Information Provided
Positional Fidelity of L-dA(bz)Tandem Mass Spectrometry (MS/MS)Confirmation of the L-nucleoside's location within the sequence.
Detection of Deletion/Truncated SequencesAEX-HPLC, Capillary Electrophoresis (CE), LC-MSSeparation and quantification of shorter, incomplete oligonucleotide products.

Research Applications and Utility of L Oligonucleotides As Chemical Probes and Tools

Development of Mirror-Image Nucleic Acid Structures for Fundamental Research

The synthesis of L-oligonucleotides using reagents like DMT-L-dA(bz) Phosphoramidite (B1245037) has opened up the field of mirror-image biology. glenresearch.commedchemexpress.cn L-DNA, composed of L-deoxyribose sugars, forms a left-handed helix, in contrast to the right-handed helix of natural D-DNA. glenresearch.com While physically similar in terms of hybridization properties and thermal stability to their D-counterparts, L-DNA is not recognized by the enzymes and proteins that have evolved to interact with D-nucleic acids. glenresearch.comrsc.org This orthogonality allows researchers to study fundamental biological processes without interference from cellular machinery.

A significant area of research is the development of "Spiegelmers," which are L-aptamers (L-oligonucleotides that bind to specific targets). glenresearch.com These are generated through an in-vitro selection process where a library of D-oligonucleotides is used to bind to the mirror image of the target molecule. The sequence of the binding D-oligonucleotide is then used to synthesize the corresponding L-aptamer, which will bind to the natural target. oup.comresearchgate.net This technique allows for the creation of high-affinity binders to a wide range of molecules, including proteins and peptides. glenresearch.com

Furthermore, the creation of mirror-image DNA and RNA polymerase enzymes has enabled the enzymatic replication and transcription of L-nucleic acids, paving the way for the construction of artificial biological systems based on L-chirality. rsc.org This fundamental research expands our understanding of the chemical requirements for life and the principles of molecular recognition.

Application in DNA-Drug Interaction Studies (from a synthetic/structural perspective)

The unique structural properties of L-oligonucleotides, synthesized using building blocks such as DMT-L-dA(bz) Phosphoramidite, make them powerful tools for investigating DNA-drug interactions. medchemexpress.com Since L-DNA forms a left-handed helix, it provides a unique scaffold to study how drugs interact with different DNA conformations. By comparing the binding of a drug to both D-DNA and L-DNA, researchers can gain insights into the stereospecificity of the interaction.

From a synthetic perspective, specific modifications can be introduced into the L-oligonucleotide sequence to probe the structural requirements for drug binding. For instance, intercalating agents or other drug molecules can be covalently attached to L-oligonucleotides to study their effect on duplex stability and structure. core.ac.uk These studies are crucial for the rational design of new therapeutic agents that target DNA.

The resistance of L-DNA to nuclease degradation is also a significant advantage in these studies, as it allows for the investigation of drug binding over extended periods without the complication of sample degradation. researchgate.netrsc.org This stability is particularly important for techniques that require longer acquisition times, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the three-dimensional structure of the DNA-drug complex.

Utilization in Microarray Platforms and Chemical Sensing (Focus on synthetic utility)

The synthetic accessibility of L-oligonucleotides has led to their use in the development of advanced microarray platforms and chemical sensors. rsc.org The key advantage of using L-DNA in these applications is its bio-orthogonality; it does not interact with the biological components of a sample, thus reducing background noise and improving signal specificity. glenresearch.com

For example, L-DNA molecular beacons have been developed for various sensing applications. glenresearch.com These are single-stranded L-DNA probes with a fluorophore and a quencher at opposite ends. In the absence of the target, the beacon forms a hairpin structure, bringing the fluorophore and quencher into proximity and quenching the fluorescence. Upon binding to a complementary sequence (which in this case would also need to be an L-oligonucleotide or a target that can be recognized by the L-DNA probe), the beacon unfolds, separating the fluorophore and quencher and resulting in a fluorescent signal. The synthetic utility of phosphoramidites like DMT-L-dA(bz) allows for the precise placement of these labels.

In the context of microarrays, L-DNA probes can be immobilized on a solid surface to create a platform for detecting specific L-oligonucleotide targets. This has potential applications in diagnostics and in fundamental studies of artificial biological systems. The ability to synthesize L-DNA with high purity and in a controlled manner is essential for the fabrication of reliable and sensitive microarrays. nih.gov

Engineering of Chimeric D/L-Oligonucleotides for Specific Research Applications

A powerful application of L-oligonucleotide synthesis is the creation of chimeric D/L-oligonucleotides, which contain both D- and L-nucleotides within the same strand. rsc.orgrsc.org These hybrid molecules are synthesized using a combination of standard D-phosphoramidites and L-phosphoramidites like this compound on an automated DNA synthesizer. wikipedia.org

Chimeric oligonucleotides are designed to combine the properties of both D- and L-DNA. For instance, a common design involves a central D-DNA region capable of hybridizing with natural nucleic acids, flanked by L-DNA segments at the 3' and 5' ends. rsc.org The L-DNA "caps" protect the D-DNA core from exonuclease degradation, thereby increasing the biostability of the entire molecule. researchgate.netrsc.org

This approach has been used to create more stable antisense oligonucleotides and siRNAs for research purposes. mdpi.com By preventing degradation, the chimeric oligonucleotides can have a longer-lasting effect in cell-based assays. Another application is in the construction of biostable probes for detecting specific DNA or RNA sequences in a biological environment. rsc.org The ability to synthetically control the arrangement of D- and L-nucleotides allows for the fine-tuning of the properties of these chimeric molecules for specific research needs.

Application of Chimeric D/L-OligonucleotidesDesign PrincipleRationaleReference
Nuclease-resistant probesD-DNA core with L-DNA capsL-DNA ends protect the D-DNA from exonuclease degradation. rsc.orgrsc.org
Enhanced stability antisense oligonucleotidesD-DNA for target binding, L-DNA for stabilityIncreased half-life in biological systems allows for more potent gene silencing. mdpi.com
Biostable DNAzymesD-DNA catalytic core, L-DNA binding armsL-DNA arms provide stability while the D-DNA core retains catalytic activity. glenresearch.com

Design and Synthesis of L-Aptamers and L-Nanoparticles for Structural Biology Research

The synthesis of L-oligonucleotides using building blocks like this compound is fundamental to the creation of L-aptamers and L-nanoparticles for structural biology. oup.comglenresearch.com L-aptamers, or Spiegelmers, are particularly valuable because their high stability allows them to be used in environments where D-aptamers would be rapidly degraded. glenresearch.comresearchgate.net This stability is a major advantage for structural studies, such as X-ray crystallography and NMR, which often require long incubation times to obtain high-quality data. researchgate.net

L-DNA can also be used as a building material for the self-assembly of well-defined nanostructures. jst.go.jp Because L-DNA does not interact with D-DNA, L-DNA nanoparticles can be constructed that are orthogonal to the biological environment. glenresearch.com These nanoparticles can be designed to have specific shapes and sizes and can be functionalized with various molecules for targeted delivery or imaging in structural biology studies. For example, L-DNA nanoparticles can be used to encapsulate and stabilize proteins or other biomolecules for structural analysis. frontiersin.org

The ability to synthesize L-oligonucleotides with precise control over their sequence and modifications enables the rational design of these complex molecular architectures. This opens up new possibilities for studying the structure and function of biomolecules in a controlled and stable manner.

Research ToolKey FeatureApplication in Structural BiologyReference
L-Aptamers (Spiegelmers)High biostability and affinityCo-crystallization with target proteins to determine complex structures. glenresearch.comresearchgate.net
L-NanoparticlesBio-orthogonality and self-assemblyScaffolds for arranging proteins and other molecules for structural analysis by techniques like cryo-EM. jst.go.jpfrontiersin.org

Q & A

Q. How can researchers optimize coupling efficiency during solid-phase synthesis using DMT-L-dA(bz) Phosphoramidite?

  • Methodological Answer : Coupling efficiency is influenced by activation time, phosphoramidite concentration, and activator choice (e.g., tetrazole derivatives). For DMT-L-dA(bz), maintain anhydrous conditions (acetonitrile as solvent) and use 0.1 M phosphoramidite concentration with 0.25 M 5-ethylthio-1H-tetrazole (ETT) as the activator. Monitor coupling via trityl assay (UV monitoring of DMT cleavage) and validate with reversed-phase HPLC ≥99% purity thresholds .

Q. What quality control methods are critical for ensuring batch-to-batch consistency of this compound?

  • Methodological Answer :
  • 31P-NMR : Quantify P(III) impurities (≤0.5% in 100–169 ppm region) and confirm phosphoramidite integrity .
  • HPLC : Use C18 columns with acetonitrile/water gradients to detect ≤0.5% single impurities and validate ≥99% purity .
  • Karl Fischer titration : Ensure moisture content ≤0.3% to prevent hydrolytic degradation .

Q. How does the benzoyl (bz) protecting group on the nucleobase influence oligo synthesis and deprotection?

  • Methodological Answer : The benzoyl group prevents side reactions during synthesis (e.g., base adduct formation). Deprotection requires concentrated aqueous ammonia (28–30%) at 55°C for 4–6 hours. Validate complete deprotection via LC-MS to confirm absence of bz-modified byproducts .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in this compound impurity profiles across synthesis batches?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Identify low-abundance impurities (e.g., chlorinated derivatives) with MS/MS fragmentation to assign structural identities .
  • 2D-LC-MS coupling : Separate co-eluting impurities using orthogonal chromatography (e.g., ion-pair vs. reversed-phase) .
  • Stability studies : Stress-test phosphoramidite batches under thermal (40°C) and humidity (75% RH) to predict degradation pathways .

Q. How does the stability of this compound compare to other amidites (e.g., dG(dmf)) under automated synthesizer conditions?

  • Methodological Answer :
  • Solution stability : DMT-L-dA(bz) exhibits comparable stability to dG(dmf)-phosphoramidite in acetonitrile (≥72 hours at 20°C). Use iodine oxidation (0.02 M) instead of standard 0.1 M to minimize phosphoramidite degradation during synthesis .
  • Coupling kinetics : Measure stepwise yields via trityl monitoring; DMT-L-dA(bz) typically achieves ≥98.5% coupling efficiency under optimized conditions .

Q. What strategies enhance the application of this compound in fluorescence-based biosensors?

  • Methodological Answer :
  • Fluorophore conjugation : Incorporate DMT-L-dA(bz) into probes with 6-FAM or Yakima Yellow phosphoramidites at the 5′-end. Use Eclipse Dark Quencher at the 3′-end for FRET-based detection .
  • Probe design : Leverage the benzoyl group’s steric effects to improve target binding specificity. Validate via melting curve analysis (Tm shifts ≥5°C vs. unmodified probes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.